

The Discovery and Historical Development of Quinalphos: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Quinalphos**

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An Overview of the Organothiophosphate Insecticide

Quinalphos, chemically known as O,O-diethyl O-quinoxalin-2-yl phosphorothioate, is a broad-spectrum organothiophosphate insecticide and acaricide.^{[1][2]} Since its introduction, it has been utilized in agriculture to control a wide range of chewing and sucking pests on various crops, including cotton, rice, vegetables, and fruit trees.^{[3][4]} This technical guide provides a comprehensive overview of the discovery, historical development, chemical properties, synthesis, and mechanism of action of **Quinalphos**, tailored for researchers, scientists, and drug development professionals.

Historical Development

The development of organophosphate insecticides dates back to the 1930s in Germany, with early research focused on highly toxic nerve agents.^{[5][6]} Following World War II, the focus shifted towards agricultural applications, leading to the synthesis of numerous organophosphate compounds for pest control.^[5]

Quinalphos was introduced around 1970. Historical records and patent information point towards Sandoz AG (now part of Novartis) as the original developer of **Quinalphos**. A key patent for the compound was filed in France by Sandoz AG on March 26, 1974.^[7] The trade name "Ekalux" is one of the well-known commercial names under which **Quinalphos** was marketed.^{[3][8][9]} Later, Bayer CropScience also became a significant manufacturer and supplier of **Quinalphos**.^{[8][10][11]}

The development of **Quinalphos** was part of a broader effort in the mid-20th century to develop effective and broad-spectrum insecticides to improve agricultural productivity. Its efficacy against a variety of pests quickly led to its widespread adoption in many parts of the world.^{[3][4]}

Chemical Properties

Quinalphos is a crystalline solid, though technical-grade products can appear as a reddish-brown liquid.^{[2][12]} It is soluble in many organic solvents but has low solubility in water.^[13] Key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	O,O-diethyl O-quinoxalin-2-yl phosphorothioate	[1]
CAS Number	13593-03-8	[1]
Molecular Formula	C ₁₂ H ₁₅ N ₂ O ₃ PS	[2]
Molecular Weight	298.30 g/mol	[2]
Appearance	Colorless crystals (pure); Reddish-brown liquid (technical)	[2][12]
Melting Point	31-32 °C	[14]
Water Solubility	22 mg/L	[13]

Synthesis of Quinalphos

The commercial synthesis of **Quinalphos** is a two-step process. The first step involves the synthesis of 2-hydroxyquinoxaline, and the second is the condensation of this intermediate with O,O-diethyl phosphorochloridothioate.^[8]

Experimental Protocol: Synthesis of Quinalphos

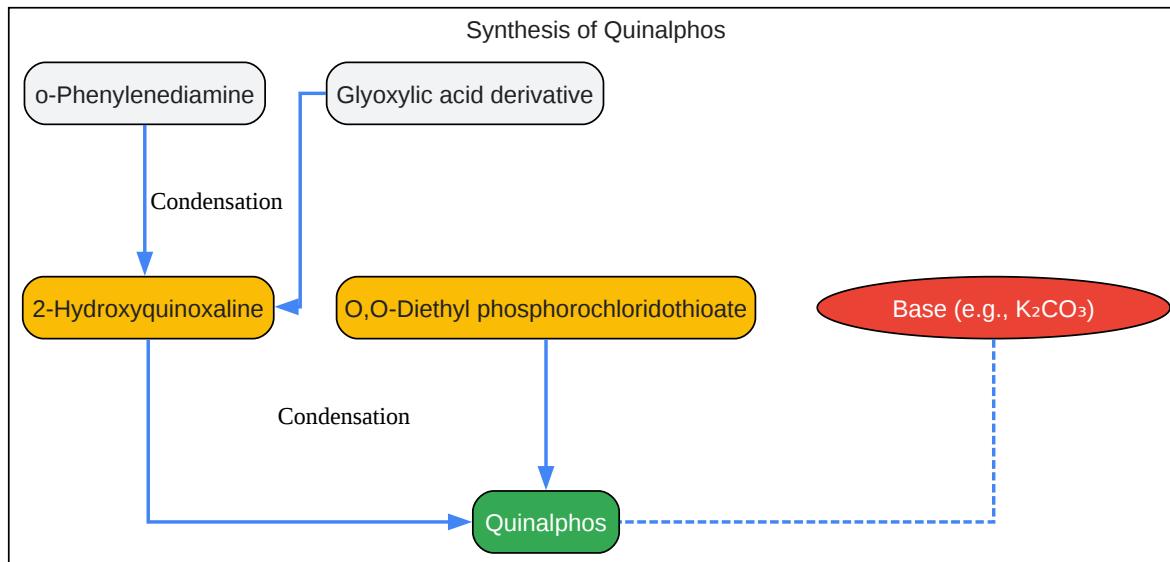
Step 1: Synthesis of 2-Hydroxyquinoxaline

A detailed experimental protocol from the original synthesis is not readily available in the public domain. However, a general method for the synthesis of 2-hydroxyquinoxalines involves the condensation of an o-phenylenediamine with a derivative of glyoxylic acid.

Step 2: Synthesis of O,O-diethyl O-(quinoxalin-2-yl) phosphorothioate (**Quinalphos**)

A general procedure for the final synthesis step is as follows:

- In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-hydroxyquinoxaline in an appropriate inert solvent (e.g., acetone, acetonitrile).
- Add a base, such as potassium carbonate or triethylamine, to the mixture to act as a hydrogen chloride scavenger.
- Cool the mixture in an ice bath.
- Slowly add O,O-diethyl phosphorochloridothioate to the reaction mixture while maintaining the temperature.
- After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered to remove the precipitated salt.
- The filtrate is then concentrated under reduced pressure to yield the crude **Quinalphos**.
- The crude product can be further purified by techniques such as column chromatography or distillation under vacuum to obtain the final product.^{[3][8]}

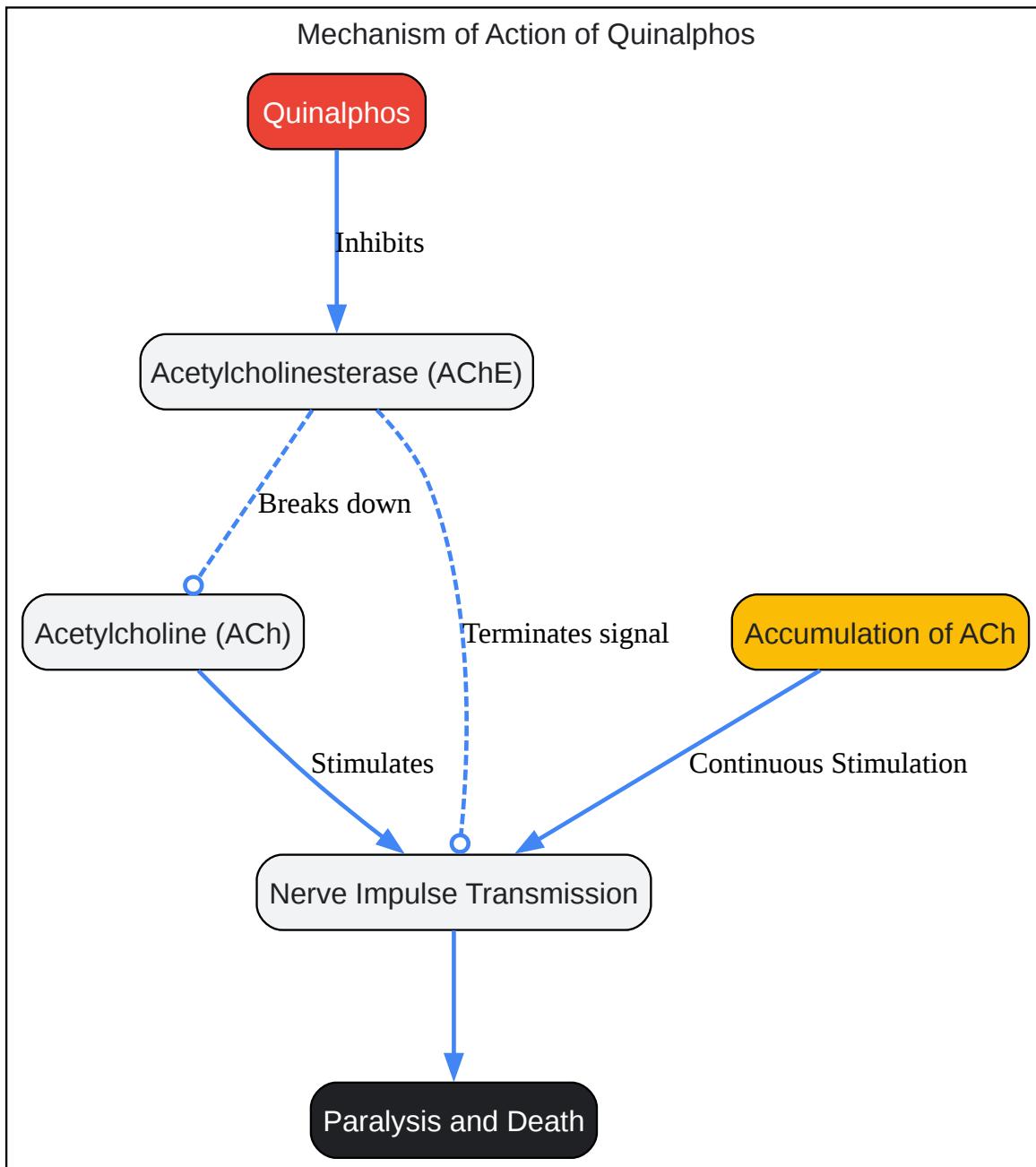


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Figure 1: General synthesis pathway of **Quinalphos**.

Mechanism of Action

Like other organophosphate insecticides, **Quinalphos** exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.^[2] AChE is responsible for breaking down the neurotransmitter acetylcholine at the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in paralysis and ultimately the death of the insect.^[6]



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Figure 2: Signaling pathway illustrating the mechanism of action of **Quinalphos**.

Efficacy and Application

Quinalphos has demonstrated efficacy against a broad spectrum of insect pests in various crops. Early field trials and subsequent studies have documented its effectiveness.

Crop	Target Pest(s)	Efficacy Data Summary	Reference(s)
Cotton	Bollworms (<i>Pectinophora gossypiella</i>), Whitefly, Thrips	Significant reduction in boll infestation and sucking pest populations.	[13][15][16][17]
Rice	Stem borer, Gall midge, Leaf folder, Brown plant hopper	Effective control of major rice pests, leading to increased yield.	[4][6][18][19]
Chilli	Thrips, Mites, Aphids	Good control of sucking pests.	[14]
Red Gram	Pod borer, Pod fly	Lowers pest population and pod damage.	[20]

Toxicological Profile

The toxicity of **Quinalphos** has been evaluated in various organisms. Like other organophosphates, it exhibits toxicity to non-target organisms, including mammals and aquatic life.

Organism	Test	Result (LD ₅₀ /LC ₅₀)	Reference(s)
Rat (male)	Acute Oral LD ₅₀	19.95 mg/kg	[1]
Rat (female)	Acute Oral LD ₅₀	13.78 mg/kg	[1]
Mouse (male)	Acute Oral LD ₅₀	~55 mg/kg	[21]
Fish (<i>Oreochromis niloticus</i>)	96-hour LC ₅₀	3.65 µL/L	[22]

Environmental Fate

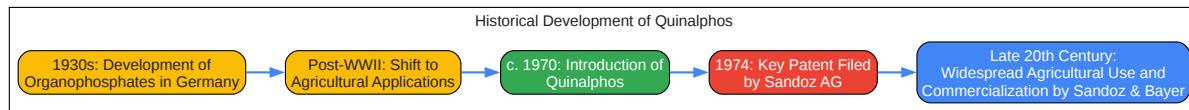
The persistence and degradation of **Quinalphos** in the environment have been the subject of numerous studies. It is known to degrade in soil and water through processes such as hydrolysis, photolysis, and microbial degradation.[\[7\]](#)[\[23\]](#)[\[13\]](#)[\[24\]](#) The half-life of **Quinalphos** can vary depending on environmental conditions like pH, temperature, and soil type.[\[7\]](#) One of the major degradation products is 2-hydroxyquinoxaline, which itself can be more persistent and toxic than the parent compound.[\[13\]](#)[\[24\]](#)

Matrix	Half-life (t _{1/2})	Key Degradation Products	Reference(s)
Soil	3.46 to 5.20 days (in rice paddy soil)	2-hydroxyquinoxaline	[20]
Water	Varies with pH and temperature (e.g., 27-40 days at 30°C, pH 6-8)	2-hydroxyquinoxaline, Quinalphos oxon	[7] [13]
Tomato	2.62 days	-	[22]

Conclusion

Quinalphos has a long history as an effective and widely used insecticide since its development by Sandoz AG in the early 1970s. Its mechanism of action as an acetylcholinesterase inhibitor is characteristic of organophosphate insecticides. While it has been a valuable tool in agriculture for pest management, its toxicological profile and

environmental fate necessitate careful and responsible use. This technical guide provides a foundational understanding of the key scientific and historical aspects of **Quinalphos** for professionals in research and development.



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Figure 3: Timeline of the historical development of **Quinalphos**.

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